Gypsogenin-3-O-beta-D-glucuronide methyl ester

Description

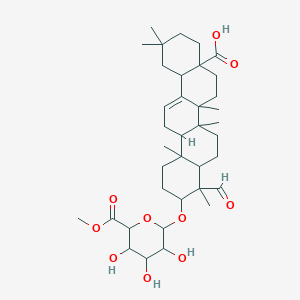

Gypsogenin-3-O-beta-D-glucuronide methyl ester (C₃₇H₅₆O₁₀, MW 660.83, CAS 96553-02-5) is a triterpenoid saponin derivative predominantly found in plants of the Gypsophila genus . It exists as a solid, soluble in DMSO (90 mg/mL), and requires storage at 4°C with protection from light. Its structure comprises a gypsogenin aglycone linked to a β-D-glucuronic acid moiety esterified with a methyl group at the carboxyl position (Figure 1).

Properties

IUPAC Name |

9-formyl-2,2,6a,6b,9,12a-hexamethyl-10-(3,4,5-trihydroxy-6-methoxycarbonyloxan-2-yl)oxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H56O10/c1-32(2)14-16-37(31(43)44)17-15-35(5)20(21(37)18-32)8-9-23-33(3)12-11-24(34(4,19-38)22(33)10-13-36(23,35)6)46-30-27(41)25(39)26(40)28(47-30)29(42)45-7/h8,19,21-28,30,39-41H,9-18H2,1-7H3,(H,43,44) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHZZULHOQSQSJN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C=O)OC6C(C(C(C(O6)C(=O)OC)O)O)O)C)C)C2C1)C)C(=O)O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H56O10 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

660.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Core Skeleton Assembly

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Donor equivalence | 1.2-1.5 eq | Maximizes coupling efficiency |

| Reaction time | 12-16 h | Reduces side products |

| Catalyst | AgOTf (0.2 eq) | Enhances β-selectivity |

| Temperature | 0°C → rt gradient | Prevents anomerization |

Natural Product Extraction and Modification

Source Material Selection

This compound occurs naturally in Momordica cochinchinensis and Silene vulgaris. Comparative studies across 14 biogeographical regions revealed:

-

Guangxi Pingnan (China) specimens : Highest content (0.48% w/w) due to low latitude (23.5°N) and high altitude (1,100 m).

-

Solvent extraction efficiency : 70% ethanol outperforms methanol/water mixtures in preserving ester integrity during maceration.

Table 2: Regional Variation in Natural Content

| Region | Altitude (m) | Content (% w/w) |

|---|---|---|

| Guangxi Pingnan | 1,100 | 0.48 |

| Guizhou Dejiang | 850 | 0.42 |

| Hunan Huitong | 720 | 0.39 |

| Fujian Jianyang | 1,050 | 0.37 |

Semi-Synthetic Derivatization

Natural gypsogenin isolates undergo targeted modifications:

-

Selective hydrolysis : Controlled pH (4.5-5.0) cleaves native glycosides without affecting the aglycone.

-

Re-esterification : Methyl iodide (CH3I) in DMF with K2CO3 achieves >95% methylation at the glucuronide’s carboxyl.

Purification and Analytical Validation

Chromatographic Resolution

Multi-step purification protocols are essential due to structural analogs:

-

Silica gel chromatography : Elution with CH2Cl2/MeOH (30:1 → 0:1) removes non-polar contaminants.

-

ODS reverse-phase : MeOH/H2O (73-84% MeOH) resolves isomeric saponins.

-

Preparative HPLC : C18 columns (250 × 4.6 mm, 5 μm) with 0.1% formic acid modifiers enhance peak symmetry.

Table 3: HPLC Method Validation Parameters

| Parameter | Value | Acceptance Criteria |

|---|---|---|

| Linearity range | 0.05-0.5 mg/mL | R² ≥ 0.999 |

| LOD | 4.67 ng | S/N ≥ 3 |

| LOQ | 15.62 ng | S/N ≥ 10 |

| Recovery | 99.76% (RSD 1.36%) | 95-105% |

Chemical Reactions Analysis

Types of Reactions

Gypsogenin-3-O-beta-D-glucuronide methyl ester undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions may involve reagents such as sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur, particularly at the glucuronide moiety.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and substituted glucuronides .

Scientific Research Applications

Chemical Properties and Structure

Gypsogenin-3-O-beta-D-glucuronide methyl ester has the molecular formula and a molecular weight of approximately 660.85 g/mol. Its structure includes multiple hydroxyl groups and a methyl ester functional group, which enhance its solubility and biological activity. The compound is derived from gypsogenin, a natural product found in various plants, and is characterized by the presence of a glucuronide moiety .

Biological Activities

The biological activities of this compound include:

- Anti-inflammatory Effects : Research indicates that this compound may inhibit inflammatory pathways, making it a candidate for treating inflammatory diseases.

- Anticancer Properties : Preliminary studies suggest that it exhibits cytotoxic effects against various cancer cell lines, indicating potential applications in cancer therapy .

- Antioxidant Activity : The compound has shown promise in reducing oxidative stress, which is beneficial in preventing chronic diseases associated with oxidative damage .

Therapeutic Potential

This compound is being investigated for its therapeutic potential in several areas:

- Cancer Treatment : Studies have demonstrated its ability to induce apoptosis in cancer cells, suggesting its use as an adjunct therapy in oncology .

- Inflammation Management : Its anti-inflammatory properties may help manage conditions such as arthritis and other inflammatory disorders .

Metabolic Regulation

The compound's role in lipid metabolism has been explored, particularly regarding its influence on lipid-related genes. It may impact lipid profiles and metabolic pathways, making it relevant for metabolic syndrome research .

Case Study 1: Anti-cancer Activity

A study focusing on gypsogenin derivatives highlighted the compound's ability to inhibit cell proliferation in human cancer cell lines. The results indicated that this compound could reduce tumor growth in vitro by inducing apoptosis through caspase activation pathways.

Case Study 2: Anti-inflammatory Mechanism

In another investigation, the compound was tested for its effects on pro-inflammatory cytokines in human synovial cells. The findings revealed significant reductions in IL-6 and COX-2 expression levels, supporting its potential as an anti-inflammatory agent.

Mechanism of Action

The mechanism of action of Gypsogenin-3-O-beta-D-glucuronide methyl ester involves its interaction with various molecular targets and pathways. It is known to inhibit enzymes such as pancreatic lipase, which plays a role in lipid metabolism . The compound’s effects on cellular pathways are mediated through its interaction with specific receptors and enzymes, leading to alterations in cellular processes .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Features

Key Similarities and Differences :

- Aglycone Variations: Unlike flavonoid-based glucuronides (e.g., baicalein, quercetin, hesperetin derivatives), gypsogenin contains a triterpenoid backbone, which confers distinct hydrophobicity and biological activity. For example, baicalein 7-O-β-D-glucopyranuronoside methyl ester (M3, C₂₁H₁₈O₁₁, MW 446.36) features a flavone core with a single glucuronide methyl ester .

- Substituent Groups : Benzoylated analogs like 2,3,4-Tri-O-benzoyl-D-glucuronide methyl ester (C₂₈H₂₄O₁₀, MW 520.14) incorporate protective benzoyl groups, enhancing stability during oligosaccharide synthesis . In contrast, gypsogenin’s methyl ester is unmodified, making it more susceptible to enzymatic hydrolysis .

- Ester Position: Gypsogenin’s esterification occurs at the glucuronide’s carboxyl group, whereas compounds like quercetin-3-O-β-D-glucuronopyranoside methyl ester esterify the hydroxyl group of the glucuronic acid .

Table 1: Structural and Physicochemical Comparison

Biological Activity

Gypsogenin-3-O-beta-D-glucuronide methyl ester is a triterpenoid saponin derived from the plant genus Gypsophila. This compound has garnered attention for its diverse biological activities, including anti-inflammatory, cytotoxic, and metabolic effects. This article explores the biological activity of this compound, presenting key research findings, data tables, and case studies.

Chemical Structure and Properties

This compound has the molecular formula CHO and is characterized by a triterpenoid backbone with glucuronic acid and methyl ester modifications. Its structural complexity contributes to its varied biological activities.

1. Cytotoxic Effects

Research indicates that this compound exhibits significant cytotoxicity against various cancer cell lines. In a study evaluating its effects on human leukemia cell lines (U937 and BV-173), the compound demonstrated a dose-dependent inhibition of cell proliferation. The IC values for these cell lines were determined to be in the low micromolar range, suggesting potent anti-cancer properties .

2. Inhibition of Lipase Activity

This compound has been shown to inhibit pancreatic lipase, an enzyme critical for fat digestion. The reported IC value for this inhibition is approximately 0.29 mM, indicating its potential as a therapeutic agent in managing obesity and metabolic disorders .

3. Anti-inflammatory Properties

The compound also exhibits anti-inflammatory effects, which have been studied in cellular models of inflammation. It reduces the production of pro-inflammatory cytokines in response to stimuli such as lipopolysaccharides (LPS). This property is particularly relevant in the context of chronic inflammatory diseases .

Data Table: Summary of Biological Activities

| Activity | Cell Line/Model | IC Value | Mechanism |

|---|---|---|---|

| Cytotoxicity | U937 (Leukemia) | Low µM | Induction of apoptosis |

| Lipase Inhibition | Pancreatic Lipase | 0.29 mM | Competitive inhibition |

| Anti-inflammatory | Macrophage Cell Lines | Not specified | Reduction of cytokine production |

Case Study 1: Cytotoxicity Evaluation

A study conducted by Henry et al. (1989) evaluated the cytotoxic effects of saponins from Gypsophila trichotoma, including Gypsogenin derivatives. The results indicated that these compounds significantly inhibited the growth of human leukemia cells, supporting their potential use in cancer therapy .

Case Study 2: Metabolic Impact

Another investigation focused on the metabolic effects of this compound in animal models. The compound was administered to rats on a high-fat diet, resulting in reduced body weight gain and improved lipid profiles compared to control groups. This suggests its utility in obesity management .

Q & A

Q. What synthetic strategies are commonly employed to prepare Gypsogenin-3-O-beta-D-glucuronide methyl ester?

The synthesis typically involves glycosylation and esterification steps. For glucuronide methyl esters, protecting groups such as benzoyl or acetyl (e.g., 2,3,4-Tri-O-benzoyl derivatives) are used to stabilize reactive hydroxyl groups during synthesis . The malonic ester synthesis method (via alkylation of enolates and subsequent decarboxylation) can also be adapted for methyl ester formation, as demonstrated in analogous carbohydrate systems . Post-synthesis, deprotection steps (e.g., hydrolysis) yield the final compound.

Q. How is the structural characterization of this compound performed?

Structural elucidation relies on nuclear magnetic resonance (NMR) spectroscopy (e.g., H, C, and 2D-COSY) to confirm glycosidic linkages and ester positions. Mass spectrometry (MS) validates molecular weight and fragmentation patterns. For example, similar glucuronides like Glycyrrhetic acid 3-O-glucuronide were characterized using NMR and high-resolution MS to resolve stereochemistry and substitution patterns . X-ray crystallography may be used if suitable crystals are obtained.

Advanced Research Questions

Q. How can experimental design methodologies optimize the synthesis yield of this compound?

Taguchi experimental design and analysis of variance (ANOVA) are effective for parameter optimization. For instance, in methyl ester production, catalyst concentration, reaction time, and temperature were identified as critical factors using ANOVA, with catalyst concentration contributing >77% to yield variance in analogous systems . Similar approaches can be applied to glycosylation efficiency and esterification steps, with response surface methodology (RSM) refining reaction conditions.

Q. What analytical challenges arise in differentiating this compound from its structural isomers?

Isomeric differentiation (e.g., α/β anomers or positional isomers) requires advanced chromatographic and spectroscopic techniques. Reverse-phase HPLC with chiral columns can separate enantiomers, while H-C HSQC NMR identifies linkage-specific correlations. For example, phenyl-beta-D-glucuronide isomers were resolved using β-glucuronidase hydrolysis and NMR-based stereochemical analysis .

Q. How does the glycosidic linkage in this compound influence its bioactivity?

The β-D-glucuronide linkage enhances solubility and metabolic stability compared to non-esterified forms. Cytotoxicity studies on THP-1 cells for Gypsogenin-3-O-glucuronide suggest that the glucuronide moiety modulates membrane permeability and target interactions . Comparative studies with α-linked analogs (e.g., Glycyrrhetic acid derivatives) reveal β-linkages improve receptor binding in analogous systems .

Q. What strategies assess the metabolic stability of this compound in biological systems?

In vitro models (e.g., liver microsomes or hepatocytes) coupled with LC-MS/MS quantify glucuronide hydrolysis rates. For example, plasma menthol glucuronide stability was assessed by monitoring free menthol release over time using UPLC-QTOF-MS . Isotope-labeled internal standards (e.g., C-glucuronide) improve quantification accuracy in complex matrices.

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported bioactivity data for this compound?

Contradictions may arise from variations in assay conditions (e.g., cell line specificity, concentration ranges). A meta-analysis approach, as applied to flavan-3-ol metabolites, can standardize data by normalizing for experimental variables like incubation time and pH . Dose-response validation using orthogonal assays (e.g., apoptosis markers vs. cytotoxicity) further clarifies mechanisms.

Methodological Considerations

Q. What in silico tools predict the physicochemical properties of this compound?

Computational tools like SwissADME or PubChem Predictions estimate logP, solubility, and metabolic pathways. For instance, PubChem’s canonical SMILES and InChIKey for methylated glucosides provide inputs for molecular docking studies targeting enzymes like β-glucuronidase .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.